REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]=1[CH:14]([CH3:16])[CH3:15])[CH3:3].[NH:17]1C=CN=[CH:18]1>C1(C)C(C)=CC=CC=1>[N:2]1([CH2:4][C:5]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][C:6]=2[CH:14]([CH3:16])[CH3:15])[CH:1]=[CH:18][N:17]=[CH:3]1
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added until a faint cloudiness
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
CUSTOM
|
Details
|
(~20° C.)
|
Type
|
CUSTOM
|
Details
|
whereupon the desired product soon crystallized from solution
|
Type
|
FILTRATION
|
Details
|
was subsequently recovered by means of suction filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the latter material from industrial methylated spirits (i.e., ethyl alcohol denatured with methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CC1=C(NC2=CC=CC=C12)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |